Ethyl 6-iodoquinoxaline-2-carboxylate

Cross-coupling Oxidative addition Medicinal chemistry

Ethyl 6-iodoquinoxaline-2-carboxylate (CAS 1005029-84-4) is a halogenated quinoxaline building block bearing an iodine atom at the 6-position and an ethyl ester at the 2-position of the bicyclic heteroaromatic core. With a molecular formula of C₁₁H₉IN₂O₂ and a molecular weight of 328.11 g/mol, this compound is typically supplied at ≥95% purity for research and development purposes.

Molecular Formula C11H9IN2O2
Molecular Weight 328.11 g/mol
CAS No. 1005029-84-4
Cat. No. B8732394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-iodoquinoxaline-2-carboxylate
CAS1005029-84-4
Molecular FormulaC11H9IN2O2
Molecular Weight328.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=N1)I
InChIInChI=1S/C11H9IN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3
InChIKeyLGFIMNNTQAAIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Iodoquinoxaline-2-Carboxylate (CAS 1005029-84-4): Baseline Product Profile for Research Sourcing


Ethyl 6-iodoquinoxaline-2-carboxylate (CAS 1005029-84-4) is a halogenated quinoxaline building block bearing an iodine atom at the 6-position and an ethyl ester at the 2-position of the bicyclic heteroaromatic core . With a molecular formula of C₁₁H₉IN₂O₂ and a molecular weight of 328.11 g/mol, this compound is typically supplied at ≥95% purity for research and development purposes . It serves as a versatile intermediate in medicinal chemistry and radiopharmaceutical synthesis, particularly where the iodo substituent is required for metal-catalysed cross-coupling reactions or direct radioiodination .

Why 6-Bromo or 6-Chloro Quinoxaline-2-Carboxylates Cannot Substitute for the 6-Iodo Analogue in Critical Research Applications


The 6-iodo substituent is not interchangeable with bromo or chloro congeners because the C–I bond underpins two non-substitutable functions: (i) it undergoes oxidative addition to palladium(0) far more rapidly than C–Br or C–Cl, a prerequisite for efficient cross-coupling in complex target synthesis [1]; (ii) it is the exclusive halogen that permits direct electrophilic or isotopic radioiodination with ¹²³I, ¹²⁵I, or ¹³¹I for theranostic imaging and therapy [2][3]. Replacing the iodo derivative with a bromo or chloro analogue forfeits radioiodination capability entirely and significantly retards metal-catalysed coupling steps, rendering the alternative compounds unusable for the radiotracer and medicinal chemistry pipelines described below [2][3].

Ethyl 6-Iodoquinoxaline-2-Carboxylate: Quantifiable Differentiation Evidence for Scientific Sourcing Decisions


Superior Cross-Coupling Reactivity: Iodo Outperforms Bromo in Metal-Catalysed Transformations

The 6-iodo substituent enables more efficient palladium-catalysed cross-coupling than the corresponding 6-bromo analogue. Competition experiments with aryl halides demonstrate a relative oxidative addition rate order of I > Br > Cl [1]. This translates to faster, higher-yielding Suzuki, Sonogashira, and Heck couplings when the iodo derivative is employed as the electrophilic partner, particularly advantageous for constructing focused quinoxaline-based libraries where the bromo congener can stall at the oxidative addition step [1].

Cross-coupling Oxidative addition Medicinal chemistry

Exclusive Radioiodination Capability Enables Theranostic Radiotracer Development

Only the 6-iodo analogue can be used to prepare radioiodinated probes. The 6-iodoquinoxaline-2-carboxamide scaffold, derived from this ester, has been directly labelled with ¹²⁵I and ¹³¹I for melanoma imaging and therapy, yielding tumour uptake values of 9.7 ± 2.6 %ID/g at 1 h post-injection in B16F0 melanoma-bearing mice [1]. The bromo or chloro analogues cannot undergo analogous radiohalogenation under clinically compatible conditions, making the iodo compound irreplaceable in any theranostic programme requiring SPECT or Auger therapy modalities [1][2].

Radiopharmaceuticals PET imaging Targeted radionuclide therapy

Validated Precursor for the Melanin-Targeting Ligand ICF01012

The ethyl ester is a direct synthetic precursor to 6-iodoquinoxaline-2-carboxylic acid, which is subsequently converted to N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012), a clinically investigated melanin-targeting ligand [1]. Hydrolysis of the ethyl ester proceeds in 91% yield (NaOH/EtOH, 0.5 h reflux) [2]. The analogous bromo ester would afford a bromo-ICF01012 analog that cannot be radioiodinated, thereby losing the dual imaging/therapy functionality that defines the ICF01012 programme [1].

Melanoma Targeted therapy ICF01012

Commercial Availability with Defined Purity Enables Reproducible Scale-Up

Ethyl 6-iodoquinoxaline-2-carboxylate is stocked by multiple specialist chemical suppliers at a standard purity of ≥95% (HPLC or NMR) . In contrast, the corresponding 6-bromo and 6-chloro ethyl esters are less commonly catalogued, often requiring custom synthesis with associated lead times and batch-to-batch variability . The defined purity and ready availability reduce procurement risk for projects operating on fixed timelines.

Chemical sourcing Building blocks Quality control

Ethyl 6-Iodoquinoxaline-2-Carboxylate: High-Impact Application Scenarios Grounded in Quantitative Evidence


Synthesis of Radioiodinated Multimodal Theranostic Agents for Pigmented Melanoma

The ester is hydrolysed to 6-iodoquinoxaline-2-carboxylic acid (91% yield) and coupled with N,N-diethylethylenediamine to afford ICF01012 [1]. Subsequent ¹²⁵I/¹³¹I labelling yields radiotracers that achieve tumour uptake of 9.7 ± 2.6 %ID/g at 1 h post-injection in B16F0 melanoma models, enabling matched-pair PET imaging (¹²⁴I) and beta-therapy (¹³¹I) [1]. The 6-bromo or 6-chloro analogues cannot support this workflow because they lack a radiohalogenation-competent site [2].

Palladium-Catalysed Diversification for Quinoxaline-Based SAR Libraries

The C6–I bond undergoes oxidative addition to Pd(0) with a relative rate exceeding that of C6–Br and C6–Cl (I > Br > Cl) [3]. This property allows the ethyl 6-iodoquinoxaline-2-carboxylate to serve as a superior electrophilic partner in Suzuki, Sonogashira, and Heck reactions, enabling rapid construction of C6-arylated, alkynylated, or alkenylated quinoxaline libraries under milder conditions and with higher success rates than possible with bromo or chloro substrates [3].

Late-Stage Functionalisation of Peptide or Small-Molecule Conjugates

Because the iodo substituent can be chemoselectively addressed in the presence of other halogen handles (e.g., chloro), ethyl 6-iodoquinoxaline-2-carboxylate is a strategic intermediate for orthogonal cross-coupling sequences. Researchers can exploit the I > Br > Cl reactivity gradient [3] to sequentially functionalise the quinoxaline core without protecting-group manipulations, a capability not afforded by the less reactive bromo or chloro analogues when faster kinetics are required.

Quote Request

Request a Quote for Ethyl 6-iodoquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.